Compound Description: This compound, with the molecular formula C25H30Cl4N6O6, has been structurally characterized using single-crystal X-ray diffraction. The study elucidated its triclinic crystal system and space group P1.
Compound Description: BE 6143 has been investigated for its effects on alpha-adrenoceptors in rabbit aorta and pulmonary artery. The research revealed its partial agonist activity at postsynaptic alpha 1-adrenoceptors and antagonist activity at presynaptic alpha 2-receptors. Notably, it exhibited a higher affinity for presynaptic receptors compared to yohimbine and rauwolscine.
Compound Description: This compound, part of a series of aminoalkanol derivatives of 5‐chloro‐2‐ or 5‐chloro‐4‐methylxanthone, demonstrated promising anticonvulsant properties in the MES test in mice when administered intraperitoneally. It exhibited good potency with an ED50 value of 25.76 mg/kg body weight. Further investigation revealed its inhibitory activity against sigma-1 (σ1) and sigma-2 (σ2) receptors, with 70% and 72% inhibition of control-specific binding, respectively. The compound also displayed antinociceptive activity at a dose of 2 mg/kg body weight in a chronic constriction injury model in mice.
4-Chloro-2-nitrophenyl X-substituted-benzoates
Compound Description: This series of compounds (6a-i) underwent kinetic studies to investigate the aminolysis reaction mechanism in acetonitrile (MeCN). The study revealed a concerted mechanism for the reaction in MeCN, influenced by the instability of the zwitterionic tetrahedral intermediate in this solvent. This finding contrasts with the previously reported stepwise mechanism in aqueous environments, highlighting the significant impact of solvent properties on reaction pathways.
2-(4-Chloro-2-cyanobutyl)aziridines
Compound Description: These compounds served as precursors in the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. The synthetic strategy involved a microwave-assisted aziridine to piperidine ring expansion followed by a radical-induced nitrile translocation. These 2-(cyanomethyl)piperidines were further transformed into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates using a Pinner reaction.
Compound Description: Single-crystal X-ray diffraction analysis was employed to determine the crystal structure of this compound. The study revealed key structural features, including a dihedral angle of 86.6(9)° between the benzene and pyrimidine rings and a chair conformation adopted by the piperidine ring.
Compound Description: This group of compounds includes derivatives with N-dialkylaminoalkyl (V-VI, VIIb-VIIIb, Xa) and S-dialkylaminoalkyl (XI-XIII) substituents. Preliminary pharmacological assessments focused on acute toxicity and their effects on the circulatory system. The research aimed to investigate structure-activity relationships within this series of compounds for potential therapeutic applications.
Compound Description: The crystal structure of this compound was elucidated using X-ray diffraction analysis. Key findings include the piperidine ring adopting a chair conformation and the sulfur atom exhibiting a distorted tetrahedral geometry. The study highlighted intermolecular hydrogen bonds (O-H···O and C-H···O) contributing to the crystal packing.
Compound Description: Synthesized from mucochloric acid and 3-chloro-phenylhydrazine hydrochloride via nucleophilic substitution, these derivatives (2a-j) were evaluated for antimicrobial and in-vitro antioxidant activities. Molecular docking studies provided insights into their interactions with biological targets. Compounds 2f and 2g exhibited notable antimicrobial activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Candida albicans. Moreover, they displayed in-vitro antioxidant activity with an IC50 of 50.84.
Compound Description: Designed as potential anticancer agents, these compounds are molecular hybrids incorporating a triazine ring and a sulfonamide fragment. Their cytotoxic activity was assessed against various cancer cell lines, including HCT-116, MCF-7, and HeLa. Compounds with R1 = 4-trifluoromethylbenzyl or 3,5-bis(trifluoromethyl)benzyl and R2 = 4-phenylpiperazin-1-yl exhibited potent cytotoxic activity. Mechanistic studies indicated that they induced G0/G1 and G2/M cell cycle arrest and apoptosis in a p53-independent manner.
Compound Description: This compound, characterized by X-ray crystallography, comprises two spiro links, connecting the piperidine and pyrrolidine rings and the indole and pyrrolidine rings. The piperidine ring adopts a half-chair conformation, and the pyrrolidine ring exhibits an envelope conformation.
Dorzolamide hydrochloride
Compound Description: This compound was the subject of a validated spectrofluorimetric method development for its determination in pure form and pharmaceutical formulations. The method relied on a nucleophilic substitution reaction with 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole (NBD-Cl) to generate a fluorescent derivative.
Compound Description: A synthetic method for preparing MCDEA, a potential replacement for MOCA (4,4′-methylene-bis(2-chloroaniline)), is presented. MCDEA is proposed as a chain extender for polyurethane (PU) material due to its lower toxicity. The synthesis involves reacting 3-chloro-2, 6-diethyl aniline with hydrochloric acid and formaldehyde, followed by neutralization and purification steps.
Dodecyl Guanidine Hydrochloride
Compound Description: This compound, in combination with a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, exhibits synergistic biocidal activity. This synergistic blend has potential applications in various fields requiring antimicrobial control.
Compound Description: This dialdehyde, prepared from 4-chloro-2,3,3,7-tetramethyl-3H-indole using the Vilsmeier reagent, served as a key intermediate in the synthesis of various 5- and 6-membered heterocycles. These heterocycles incorporated a 4-chloro-3,3,7-trimethyl-3H-indol-2-yl unit as a substituent.
Gemifloxacin mesylate and Moxifloxacin hydrochloride
Compound Description: A kinetic spectrophotometric method for determining gemifloxacin mesylate (GMF) and moxifloxacin hydrochloride (MOX) in pharmaceutical preparations was developed. The method involves coupling these drugs with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline borate buffer. This validated method offered a simple, sensitive, and accurate approach for quality control analysis of these drugs.
Omeprazole sodium and Ranitidine hydrochloride
Compound Description: Two spectrophotometric methods were developed for determining omeprazole sodium and ranitidine hydrochloride. The first method involved reacting these drugs with 2,4-dinitrofluorobenzene, while the second method utilized 4-chloro-7-nitrobenzen-2-oxa-1, 3-diazole. Both methods provided accurate and sensitive measurements for these drugs in pharmaceutical formulations.
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Compound Description: An alternative, efficient telescopic approach for synthesizing this compound, a key intermediate in producing the antidepressant drug vilazodone hydrochloride, has been developed.
Compound Description: Synthesized from 2-(5-chloro-2-phenoxyphenyl)hydrazine, this malonaldehyde derivative was transformed into various heterocyclic compounds, including pyrazole derivatives, enamines, cyanopyridones, and cyanoacetamide derivatives. The Vilsmeier-Haack reagent played a crucial role in this synthesis.
Compound Description: This compound, characterized by X-ray crystallography, features spiro links connecting the pyrrolidine ring, indole residue, piperidine ring, and pyrrolidine ring. The piperidine ring adopts a half-chair conformation, and the pyrrolidine ring exhibits an envelope conformation.
Compound Description: This series of compounds and their hydrochlorides (IV-X and IVa-VIIIa, respectively) were synthesized and evaluated for their cardiovascular effects. Compound Va demonstrated notable antiarrhythmic activity, comparable to quinidine and procainamide. The research explored the structure-activity relationships within this series for potential cardiovascular applications.
Compound Description: This group of compounds and their hydrochlorides (II-X and IIa-Xa, respectively) were synthesized and subjected to preliminary pharmacological evaluations, including assessments of their acute toxicity and effects on the circulatory system. The research aimed to explore structure-activity relationships and identify compounds with potential therapeutic benefits.
Compound Description: This improved AKT-inhibiting compound is a crystalline hydrochloride salt. Its development highlights the importance of structural modifications in enhancing the therapeutic potential of drug candidates.
Compound Description: This series of compounds, specifically N-(2-dialkylaminoethyl)-(5-chloro-4-methyl-2-[(4-butyl or isobutyl-4H-1,2,4-triazol-3-yl)aminosulfonyl]phenylthio)alkanecarboxyamides (VII-X) and their hydrochlorides (VIIa-Xa, XI-XIII), were synthesized and evaluated for their cardiovascular effects. Compound IXa demonstrated notable antiarrhythmic activity, comparable to the reference drug procainamide.
Compound Description: This compound, structurally characterized using X-ray crystallography, possesses two spiro links, connecting the piperidine and pyrrolidine rings and the pyrrolidine ring and indole residue. The piperidine ring exhibits a half-chair conformation, and the pyrrolidine ring adopts an envelope conformation. The crystal structure reveals centrosymmetric eight-membered {⋯HNCO}2 amide dimers as a prominent feature.
Compound Description: This compound, BRL 29060A, has been radiolabeled with carbon-14 and carbon-13 for mechanistic studies. The research focused on understanding the stereochemistry and reaction pathways involved in its synthesis and reactions.
Compound Description: This series of compounds represents a novel class of potential anticancer agents. Their synthesis involved the reaction of 5-substituted ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with various biguanide hydrochlorides. The compounds exhibited significant cytotoxic activity against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values in the low micromolar range.
4-(Trifluoromethyl)piperidine Hydrochloride
Compound Description: A two-step hydrogenation method was employed to synthesize 4-(Trifluoromethyl)piperidine hydrochloride from 2-chloro-4-(trifluoromethyl)pyridine. The study focused on optimizing the reaction conditions, including the role of soda and solvent selection, to improve the yield and purity of the final product.
Compound Description: The crystal structure of this compound, elucidated using X-ray crystallography, shows a piperidine ring adopting a chair conformation. The study highlights the intermolecular interactions, including O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds involving a water molecule, which contribute to the formation of double-stranded chains in the crystal lattice.
Compound Description: A novel synthetic method for 2-[(4-chlorophenyl-)(4-piperidyloxy)methyl]pyridine has been developed. This method, utilizing 4-chlorophenyl-2-piconol and N-Boc-4-piperidinol as starting materials, offers a safe, cost-effective, and efficient route for large-scale production. The process involves condensation, deprotection, and purification steps, resulting in a high yield and purity of the target compound.
Compound Description: This compound was designed and synthesized as a potential antimalarial agent. The synthesis involved amino protection, nucleophilic reaction, and deprotection steps, with purification by silica gel chromatography.
Compound Description: This mesoionic compound's reactivity in SNAr reactions with various anionic and neutral nucleophiles has been investigated. The study explored the reactions with azide, benzenethiolate, methoxide ions, and amines such as N,N-diethylethane-1,2-diamine, guanidine, morpholine, pyrrolidine, and piperidine in methanol and DMF. The research highlighted the significant influence of the mesoionic character, particularly the charge separation, on the reaction kinetics and solvent effects.
3-N-(4-chloro-3-nitrophenyl)sydnone
Compound Description: The reactivity of this mesoionic compound in SNAr reactions with methoxide ion and piperidine was investigated. The study focused on comparing its reactivity with other substrates like 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl1,3,4-triazolium-2-thiolate and 1-chloro-2,4-dinitrobenzene. The research highlighted the unique characteristics of mesoionic compounds as substrates in SNAr reactions, particularly the significant separation of positive and negative charge regions and their impact on solvent effects.
Compound Description: The crystal structure of this compound has been determined using X-ray diffraction. The study reveals key structural features, including the piperidine ring adopting a chair conformation and weak C—H⋯O hydrogen bonds linking molecules into chains along the crystallographic [] direction. The presence of π–π stacking interactions involving the benzene and pyran rings is also noted.
Compound Description: The crystal structure of this compound has been elucidated using X-ray diffraction. The study reveals the piperidine ring adopting a classical chair conformation and the presence of weak intermolecular N—H⋯N hydrogen bonds, linking two molecules into dimers through a twofold axis of symmetry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.